Solvolytic Reactivity: 2-Chloro-1,3,2-dioxaphospholane 2-oxide vs. Acyclic Dimethyl Phosphorochloridate
In solvolysis studies, 2-chloro-1,3,2-dioxaphospholane 2-oxide (1) exhibits slightly faster solvolysis rates compared to the acyclic dimethyl phosphorochloridate (3). The cyclic diester 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide (2) solvolyzes somewhat slower than the acyclic comparator .
| Evidence Dimension | Relative solvolysis rate |
|---|---|
| Target Compound Data | Slightly faster than acyclic dimethyl phosphorochloridate |
| Comparator Or Baseline | Dimethyl phosphorochloridate (3) |
| Quantified Difference | Slightly faster (quantitative rate constants not extracted in abstract) |
| Conditions | Solvolytic conditions; extended Grunwald–Winstein equation treatment |
Why This Matters
This kinetic differentiation informs solvent selection and reaction optimization when choosing between cyclic and acyclic phosphorylating agents.
- [1] Koh, H. J., Kang, S. J., & Kevill, D. N. (2010). Rate and Product Studies in the Solvolyses of Two Cyclic Phosphorochloridate Esters. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1404-1415. View Source
